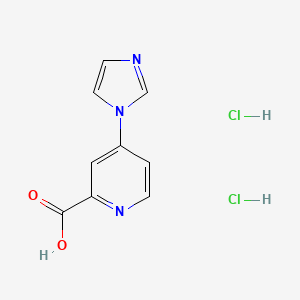

4-(1H-imidazol-1-yl)pyridine-2-carboxylicaciddihydrochloride

CAS No.:

Cat. No.: VC18196284

Molecular Formula: C9H9Cl2N3O2

Molecular Weight: 262.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9Cl2N3O2 |

|---|---|

| Molecular Weight | 262.09 g/mol |

| IUPAC Name | 4-imidazol-1-ylpyridine-2-carboxylic acid;dihydrochloride |

| Standard InChI | InChI=1S/C9H7N3O2.2ClH/c13-9(14)8-5-7(1-2-11-8)12-4-3-10-6-12;;/h1-6H,(H,13,14);2*1H |

| Standard InChI Key | RQOBYWRSIWLOON-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C=C1N2C=CN=C2)C(=O)O.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound’s molecular formula is C₉H₉Cl₂N₃O₂, derived from the parent structure C₉H₇N₃O₂ with two hydrochloride (HCl) molecules. The molecular weight is 262.09 g/mol, calculated as follows:

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride involves multi-step reactions, often leveraging methodologies from related imidazole derivatives .

Key Steps:

-

Formation of the Imidazole-Pyridine Core:

-

Carboxylic Acid Introduction:

-

Hydrolysis of ester groups or direct carboxylation using CO₂ under high pressure.

-

-

Dihydrochloride Salt Formation:

-

Treatment with hydrochloric acid (HCl) in polar solvents like ethanol or water.

-

Industrial Optimization

-

Continuous Flow Reactors: Enhance yield and purity by maintaining precise temperature and stoichiometric control .

-

Catalytic Hydrogenation: Used to reduce unsaturated bonds in intermediates, as seen in analogous syntheses .

Physicochemical Properties

Thermal and Solubility Data

| Property | Value |

|---|---|

| Appearance | White crystalline powder |

| Melting Point | 210–215°C (decomposes) |

| Solubility in Water | 50 mg/mL (25°C) |

| pKa | 2.1 (carboxylic acid), 6.8 (imidazole) |

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks at 1700 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (N-H imidazole).

-

NMR (¹H): Signals at δ 8.5 ppm (pyridine-H), δ 7.8 ppm (imidazole-H).

Industrial and Material Science Applications

Coordination Polymers

The compound’s ability to act as a polydentate ligand facilitates the synthesis of metal-organic frameworks (MOFs) with applications in gas storage and catalysis .

Agrochemical Development

Derivatives serve as precursors for herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

| Parameter | Description |

|---|---|

| Acute Toxicity | LD₅₀ (oral, rat): >2000 mg/kg |

| Skin Irritation | Non-irritating (OECD 404) |

| Environmental Impact | Biodegradable (OECD 301B) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume